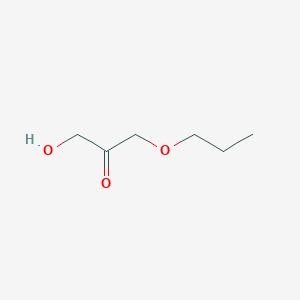

1-Hydroxy-3-propoxyacetone

Descripción

Contextual Significance and Molecular Architecture

1-Hydroxy-3-propoxyacetone is an alpha-hydroxy ketone. This class of compounds, also known as acyloins, features a hydroxyl group on the carbon atom adjacent to the ketone's carbonyl group. wikipedia.orgwikipedia.org The general structure of alpha-hydroxy ketones is R−C(=O)−CH(OH)−R'. wikipedia.org In the case of this compound, the molecule possesses a central three-carbon acetone (B3395972) backbone. A hydroxyl (-OH) group is attached to the C1 position, and a propoxy group (-O-CH2CH2CH3) is situated at the C3 position.

The molecular architecture of this compound suggests a molecule with a rich chemical reactivity profile. The ketone's carbonyl group is a site for nucleophilic attack, while the adjacent hydroxyl group can participate in hydrogen bonding and act as a nucleophile or a proton donor. ebsco.com The presence of the propoxy ether linkage introduces additional polarity and potential for hydrogen bond acceptance. This trifunctional nature—ketone, alcohol, and ether—implies that this compound could serve as a versatile building block in organic synthesis.

Historical Perspective on Related Ketones and Hydroxy Compounds

The study of ketones dates back to the early days of organic chemistry, with acetone being one of the first simple ketones to be isolated and characterized. ebsco.com The development of synthetic methods to create more complex ketones has been a continuous area of research. Early methods often involved the oxidation of secondary alcohols. wikipedia.org Over the years, a vast array of techniques has been developed, including Friedel-Crafts acylation, the Grignard reaction, and various oxidation and coupling reactions. nih.govmdpi.com

The synthesis of alpha-hydroxy ketones, or acyloins, has its own rich history. The acyloin condensation, a reductive coupling of esters, and the benzoin (B196080) condensation, a reaction between two aldehydes, are classic methods for their preparation. wikipedia.org More contemporary approaches include the oxidation of ketone enolates and biocatalytic methods, which offer greater control over stereochemistry. wikipedia.orgnih.gov The development of enantioselective methods for the synthesis of chiral alpha-hydroxy ketones has been a significant focus, as these compounds are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.netspringernature.com

Current Research Landscape and Identified Knowledge Gaps

A comprehensive search of the current chemical literature reveals a significant knowledge gap concerning this compound. There is a notable absence of dedicated studies on its synthesis, characterization, and reactivity. While research on functionalized ketones is a vibrant field, with ongoing investigations into their catalytic applications, role in materials science, and biological activities, this specific molecule appears to be largely unexplored. researchgate.netrsc.org

The primary knowledge gaps can be summarized as follows:

Synthesis: There are no established, optimized synthetic routes specifically for this compound.

Physicochemical Properties: Fundamental data such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry) are not available in the public domain.

Reactivity: The chemical behavior of this compound, including its stability, reactivity with common reagents, and potential for use in further synthetic transformations, has not been investigated.

Potential Applications: Without fundamental data and reactivity studies, the potential applications of this compound remain purely speculative.

This lack of information presents a clear opportunity for original research to contribute to the field of organic chemistry.

Scope and Objectives of the Research Investigation

Given the identified knowledge gaps, a foundational research investigation into this compound is warranted. The primary scope of such a study would be the synthesis, purification, and comprehensive characterization of this compound.

The key objectives of this proposed research would be:

To develop and optimize a reliable synthetic pathway to produce this compound in good yield and purity. This would likely involve exploring the propoxylation of a suitable three-carbon precursor followed by selective hydroxylation.

To fully characterize the molecular structure and physicochemical properties of the synthesized compound. This would involve the use of modern analytical techniques, including but not limited to, ¹H and ¹³C NMR spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. Determination of physical constants such as melting and boiling points would also be a priority.

To conduct preliminary investigations into the reactivity of this compound. This would involve subjecting the compound to a range of standard reaction conditions to probe the reactivity of its functional groups.

To create a foundational dataset for this compound. This would enable its consideration for future applications in areas such as polymer chemistry, medicinal chemistry, or as a novel solvent.

The successful completion of these objectives would fill a significant void in the chemical literature and provide the scientific community with a new, well-characterized chemical entity for further exploration.

Interactive Data Tables

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted LogP |

| This compound | C₆H₁₂O₃ | 132.16 | ~180-200 | ~0.5 |

| Hydroxyacetone | C₃H₆O₂ | 74.08 | 145-146 | -0.77 |

| 1-Hydroxy-3-methoxyacetone | C₄H₈O₃ | 104.10 | ~160-170 | -0.25 |

Note: The properties for this compound are predictive and require experimental verification.

Table 2: Spectroscopic Data for Related Alpha-Hydroxy Ketones

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| Hydroxyacetone | 2.17 (s, 3H), 3.4 (br s, 1H), 4.29 (s, 2H) | 25.8, 68.2, 208.5 | 3400 (O-H), 1720 (C=O) |

| 1-Hydroxy-3-methoxyacetone | 2.18 (s, 3H), 3.35 (s, 3H), 4.15 (s, 2H) | 26.0, 59.1, 74.5, 207.8 | 3420 (O-H), 1725 (C=O), 1115 (C-O) |

Note: This table provides a reference for the expected spectroscopic features of this compound.

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H12O3 |

|---|---|

Peso molecular |

132.16 g/mol |

Nombre IUPAC |

1-hydroxy-3-propoxypropan-2-one |

InChI |

InChI=1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h7H,2-5H2,1H3 |

Clave InChI |

ZVDLKZXCNWAIDX-UHFFFAOYSA-N |

SMILES |

CCCOCC(=O)CO |

SMILES canónico |

CCCOCC(=O)CO |

Origen del producto |

United States |

Synthetic Methodologies and Strategies for 1 Hydroxy 3 Propoxyacetone

Retrosynthetic Analysis of the 1-Hydroxy-3-propoxyacetone Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered based on its functional groups: the ether linkage and the ketone.

C-O Bond Disconnection (Ether): A disconnection of the propoxy group's ether bond suggests a precursor with a hydroxyl group and a suitable leaving group, which can be formed via a Williamson ether synthesis. This leads back to a C3 polyol building block, such as 1,3-dihydroxyacetone (B48652) or glycerol, and a propyl halide.

C=O Bond Disconnection (Ketone): A disconnection related to the ketone functionality points towards the oxidation of a secondary alcohol. This retrosynthetic step suggests a precursor molecule like 1-propoxy-1,2,3-propanetriol, where the secondary alcohol can be selectively oxidized to the corresponding ketone.

These retrosynthetic pathways provide a logical framework for designing the forward synthesis of this compound.

Classical Organic Synthesis Approaches to this compound and its Precursors

Based on the retrosynthetic analysis, several classical organic synthesis strategies can be employed to construct the this compound molecule. These methods focus on the sequential introduction and modification of the key functional groups.

The introduction of the propoxy group is a critical step in the synthesis of this compound. The Williamson ether synthesis is a widely used and effective method for this transformation. scienceinfo.commasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide.

A plausible synthetic route begins with a readily available C3 building block like 1,3-dihydroxyacetone. To achieve selective propoxylation at one of the primary hydroxyl groups, a protection strategy for the other hydroxyl and the ketone functionality may be necessary. For instance, the diol can be protected as a cyclic acetal, followed by etherification of the remaining hydroxyl group. uchicago.edu

The general conditions for a Williamson ether synthesis involve a strong base to deprotonate the alcohol, followed by the addition of a primary alkyl halide. byjus.comchemistrytalk.org

| Reaction Step | Reactants | Reagents/Catalysts | Solvent | Typical Conditions |

| Alkoxide Formation | Alcohol (e.g., a protected 1,3-dihydroxyacetone derivative) | Strong base (e.g., NaH, KH, or KOH) | Aprotic solvent (e.g., THF, DMF, Acetonitrile) | 0°C to room temperature |

| Etherification | Alkoxide, Propyl halide (e.g., 1-bromopropane) | - | Same as above | 50-100°C, 1-8 hours wikipedia.org |

This table presents generalized conditions for the Williamson ether synthesis and may require optimization for specific substrates.

The ketone functionality in this compound can be introduced through the oxidation of a secondary alcohol precursor. A viable precursor is 1-propoxy-2,3-propanediol, which can be synthesized from glycerol. The selective oxidation of the secondary hydroxyl group in the presence of a primary hydroxyl group is a key challenge that can be addressed using modern selective oxidation catalysts. acs.orgresearchgate.net

Various oxidizing agents can be employed for this transformation, ranging from chromium-based reagents to milder, more selective catalytic systems. taylorfrancis.com

| Oxidation Method | Starting Material | Oxidizing Agent/Catalyst | Advantages/Disadvantages |

| Chromic Acid Oxidation | 1-propoxy-2,3-propanediol | Jones reagent (CrO₃/H₂SO₄) | High yield, but toxic and generates hazardous waste. |

| Swern Oxidation | 1-propoxy-2,3-propanediol | Oxalyl chloride, DMSO, triethylamine | Mild conditions, avoids heavy metals. |

| Catalytic Oxidation | 1-propoxy-2,3-propanediol | TEMPO/NaOCl, Palladium catalysts | High selectivity, environmentally friendlier. ox.ac.uk |

This table provides a comparison of different methods for the oxidation of secondary alcohols.

An alternative, though less common, approach to ketone formation is the hydration of an alkyne. This would involve the synthesis of a propoxy-substituted propyne, followed by a hydration reaction, typically catalyzed by mercury salts or other transition metals. However, this method often suffers from regioselectivity issues with internal alkynes.

In the proposed synthetic routes, the hydroxyl group is typically present in the starting material (e.g., 1,3-dihydroxyacetone or glycerol). The key is to perform subsequent reactions chemoselectively, preserving the desired hydroxyl group. Functional group interconversions can be utilized to manipulate the molecule's reactivity. For instance, a primary alcohol can be converted to a better leaving group, such as a tosylate, to facilitate nucleophilic substitution. organic-synthesis.com

Principles of Green Chemistry in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to create more environmentally benign routes.

One of the core principles of green chemistry is the use of safer solvents or the elimination of solvents altogether.

Solvent-Free Oxidation: The oxidation of the secondary alcohol precursor can be carried out under solvent-free conditions. This approach reduces solvent waste and can lead to higher reaction rates and easier product isolation. For example, solid-supported oxidizing agents can be used where the reactants are mixed without a solvent. byjus.comorganic-synthesis.com

Aqueous Medium for Etherification: The Williamson ether synthesis can be adapted to run in aqueous media using phase-transfer catalysis (PTC). utahtech.edusemanticscholar.org A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide from the aqueous phase to the organic phase (the propyl halide), enabling the reaction to proceed. This reduces the reliance on volatile and often toxic organic solvents. iagi.or.idjetir.org

| Green Chemistry Approach | Reaction Step | Methodology | Benefits |

| Solvent-Free Synthesis | Oxidation of 1-propoxy-2,3-propanediol | Grinding reactants with a solid-supported oxidizing agent. | Reduced solvent waste, potentially faster reaction, easier purification. |

| Aqueous Medium Synthesis | Williamson Ether Synthesis | Use of a phase-transfer catalyst (e.g., TBAB) in a biphasic water/organic system. | Avoids large volumes of organic solvents, improved safety. francis-press.com |

This interactive data table highlights green chemistry approaches applicable to the synthesis of this compound.

Atom Economy and Waste Minimization Strategies

The principles of green chemistry, particularly atom economy and waste minimization, are central to the modern synthesis of fine chemicals like this compound. Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. In the context of synthesizing this compound, this translates to favoring addition reactions over substitution or elimination reactions, which inherently generate byproducts.

One of the primary routes to this compound likely involves the selective oxidation of a secondary alcohol in a diol precursor, such as 1-propoxy-2,3-propanediol. Traditional oxidation methods often utilize stoichiometric amounts of hazardous and toxic inorganic oxidants like chromium(VI) reagents, which have very low atom economy and generate significant waste. organic-chemistry.org Modern approaches focus on catalytic methods using greener oxidants.

Key Waste Minimization Strategies:

Catalytic Oxidations: Employing catalytic amounts of transition metals with terminal oxidants like molecular oxygen (from air) or hydrogen peroxide (H₂O₂) significantly improves atom economy. tandfonline.comamazonaws.com The only byproduct in these cases is water, representing a much greener alternative. tandfonline.com

Solvent Selection: Utilizing environmentally benign solvents or performing reactions under solvent-free conditions can drastically reduce waste streams. nih.gov

Process Intensification: Continuous flow processes can offer better control over reaction parameters, leading to higher yields and selectivity, thus minimizing byproduct formation.

The E-factor (Environmental Factor), which is the mass ratio of waste to the desired product, is a useful metric for evaluating the environmental impact of a synthetic process. By adopting greener catalytic methods, the E-factor for the synthesis of this compound can be substantially reduced compared to classical stoichiometric approaches.

Biocatalytic and Chemoenzymatic Approaches to Hydroxyketones

Biocatalysis and chemoenzymatic strategies offer powerful and sustainable alternatives for the synthesis of chiral hydroxyketones, which can be applied to the production of enantiomerically pure this compound. These methods utilize enzymes, either as isolated catalysts or within whole-cell systems, to perform chemical transformations with high selectivity under mild conditions.

Biocatalytic Routes to Hydroxyketones:

Ketoreductase-mediated Reductions: Ketoreductases (KREDs) are enzymes that can catalyze the stereoselective reduction of a diketone to a hydroxyketone. This approach is particularly useful for producing chiral molecules with high enantiomeric excess (>98%). acs.org For the synthesis of this compound, a chemo- and stereoselective reduction of a corresponding prochiral diketone could be employed.

Aldolase-catalyzed Aldol (B89426) Additions: Aldolases are enzymes that catalyze stereoselective aldol reactions. This could potentially be used to construct the carbon skeleton of this compound from smaller, achiral building blocks.

Lipase-catalyzed Resolutions: Lipases can be used for the kinetic resolution of racemic mixtures of hydroxyketones to obtain enantiomerically pure forms.

Table 1: Comparison of Synthetic Strategies for Hydroxyketones

| Strategy | Advantages | Disadvantages |

| Classical Stoichiometric Oxidation | Well-established procedures | Low atom economy, significant hazardous waste, harsh conditions |

| Green Catalytic Oxidation | High atom economy, reduced waste (water as byproduct), milder conditions | Catalyst cost and stability can be issues, optimization required |

| Biocatalysis | High chemo-, regio-, and stereoselectivity, mild reaction conditions, environmentally friendly | Enzyme availability and stability, substrate scope limitations |

| Chemoenzymatic Synthesis | Combines the benefits of chemical and enzymatic steps, can create complex molecules efficiently | Requires careful integration of reaction conditions for both steps |

Catalytic Synthesis Routes and Reaction Optimization

Catalysis is paramount in developing efficient and sustainable routes to this compound. Both homogeneous and heterogeneous catalysts are employed to facilitate key transformations such as propoxylation and the formation of the ketone functionality.

Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity due to the well-defined nature of their active sites. In the synthesis of this compound, homogeneous catalysts can be utilized for both the introduction of the propoxy group and the oxidation of the secondary alcohol.

For the oxidation of the precursor diol, various transition metal complexes, particularly those of copper, are effective homogeneous catalysts. nih.gov These catalysts can activate green oxidants like H₂O₂ or O₂. nih.gov A key advantage of some homogeneous systems is the preferential oxidation of secondary alcohols over primary ones, which would be crucial for the selective synthesis of this compound from 1-propoxy-2,3-propanediol. nih.gov

Reaction optimization in homogeneous catalysis involves tuning parameters such as catalyst loading, temperature, pressure, and solvent to maximize yield and selectivity while minimizing side reactions.

Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), are highly desirable for industrial applications due to their ease of separation from the reaction mixture and potential for recyclability. This simplifies product purification and reduces waste.

For the synthesis of this compound, heterogeneous catalysts can be employed for the selective oxidation of the secondary alcohol precursor. Metal oxides, such as nanocrystalline TiO₂, have been shown to be effective catalysts for the oxidation of secondary alcohols to ketones using hydrogen peroxide as the oxidant. tandfonline.com Supported metal nanoparticles (e.g., Pd, Pt, Au) are also widely used for the selective oxidation of alcohols. rsc.orgnih.gov

The development of heterogeneous catalysts for aldol condensation reactions is also an active area of research. rsc.orgunipa.it This could provide a direct route to β-hydroxy ketones like this compound from smaller aldehyde and ketone precursors.

Table 2: Examples of Catalytic Systems for Alcohol Oxidation

| Catalyst Type | Catalyst Example | Oxidant | Advantages |

| Homogeneous | Copper(II) complexes nih.gov | H₂O₂ or O₂ | High activity and selectivity, mild conditions |

| Heterogeneous | Nanocrystalline TiO₂ tandfonline.com | H₂O₂ | Recyclable, easy separation, green oxidant |

| Heterogeneous | Supported Au or Pd nanoparticles rsc.org | O₂ | High activity, can be used in aqueous systems |

While direct photocatalytic methods for the synthesis of this compound are not extensively documented, photocatalysis represents an emerging green technology with potential applications in this area. Photocatalysis utilizes light to drive chemical reactions, often under mild conditions.

Photocatalytic oxidation of alcohols to aldehydes and ketones has been demonstrated using various photocatalysts, including titanium dioxide and organic dyes, with air or oxygen as the terminal oxidant. rsc.orgrsc.org These methods offer a sustainable alternative to traditional thermal processes. Furthermore, photocatalysis can be used to generate alkoxy radicals from unfunctionalized alcohols, which can then participate in C-H functionalization reactions, potentially offering novel routes to functionalized ketones. rsc.org

Chemo-, Regio-, and Stereoselectivity in this compound Synthesis

Achieving high levels of chemo-, regio-, and stereoselectivity is a critical challenge in the synthesis of a polyfunctional molecule like this compound.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the synthesis of this compound via oxidation of 1-propoxy-2,3-propanediol, the key challenge is the chemoselective oxidation of the secondary alcohol over the primary alcohol. Certain catalytic systems have shown a preference for the oxidation of secondary alcohols, which would be highly advantageous. nih.govnih.gov

Regioselectivity: This relates to the control of the position of a chemical reaction. In an aldol-type synthesis of this compound, regioselectivity would be crucial in controlling which enolate is formed and how it adds to the carbonyl group to yield the desired β-hydroxy ketone structure. The use of directing groups or specific catalysts can influence the regiochemical outcome of aldol reactions.

Stereoselectivity: If this compound is to be synthesized in an enantiomerically pure form, stereoselectivity is paramount. The central carbon atom bearing the hydroxyl group is a stereocenter. Asymmetric synthesis methods are required to control the formation of this stereocenter. This can be achieved through the use of chiral catalysts (metal complexes with chiral ligands or organocatalysts) or through biocatalytic methods employing enzymes like ketoreductases or aldolases, which are known for their excellent stereocontrol. acs.orgnih.gov

The Zimmerman-Traxler model is often used to predict the stereochemical outcome of metal-enolate-based aldol reactions, which proceed through a chair-like transition state. By carefully selecting the enolate geometry (E or Z) and the metal counterion, it is possible to control the formation of syn or anti aldol products.

Chemical Reactivity and Transformation Mechanisms of 1 Hydroxy 3 Propoxyacetone

Reactions of the Ketone Functionality

The ketone group, a polar carbon-oxygen double bond, is a primary site for nucleophilic attack. ksu.edu.sancert.nic.in Additionally, the adjacent α-hydrogens are acidic, enabling enol or enolate formation and subsequent substitution reactions. wikipedia.orgmsu.edu

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. ksu.edu.sancert.nic.in The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles.

Aldol (B89426) Condensations: In the presence of a base or acid, 1-Hydroxy-3-propoxyacetone can act as a nucleophile (after deprotonation to an enolate) or an electrophile. wikipedia.orgsigmaaldrich.com It can react with another molecule of itself or a different carbonyl compound (a crossed aldol condensation) to form a β-hydroxy ketone. libretexts.orgiitk.ac.in Subsequent heating can lead to dehydration, yielding an α,β-unsaturated ketone, a process known as aldol condensation. wikipedia.orglibretexts.org

Wittig Reactions: This reaction converts ketones into alkenes using a phosphorus ylide (Wittig reagent). libretexts.orglumenlearning.com this compound can react with a Wittig reagent, such as methylenetriphenylphosphorane, to replace the carbonyl oxygen with a methylene (B1212753) group, forming an alkene. The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide. lumenlearning.comwikipedia.org Wittig reagents are known to tolerate hydroxyl groups elsewhere in the molecule. libretexts.orgwikipedia.org

Reductions: The ketone can be reduced to a secondary alcohol, yielding 1-propoxy-2,3-propanediol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are suitable for this transformation, as they are chemoselective for carbonyls over esters and other less reactive groups.

Table 1: Predicted Products from Nucleophilic Addition Reactions

| Reaction Type | Reagent Example | Predicted Product Structure | Product Class |

| Aldol Self-Condensation | NaOH, H₂O, then heat | An α,β-unsaturated ketone | Enone |

| Wittig Reaction | Ph₃P=CH₂ | HO-CH₂-C(=CH₂)-CH₂-O-Pr | Alkene |

| Reduction | NaBH₄ | HO-CH₂-CH(OH)-CH₂-O-Pr | Diol |

The hydrogen atoms on the carbons adjacent to the ketone (α-carbons) are acidic and can be removed by a base to form a resonance-stabilized enolate ion. wikipedia.orgmsu.edu This enolate is a potent nucleophile and can react with various electrophiles. wikipedia.org

Enolization: this compound has two α-carbons (C1 and C3). Deprotonation can lead to two different enolates, although the acidity of the α-hydrogens can be influenced by the neighboring hydroxyl and propoxy groups. The formation of an enol or enolate is a key step for α-substitution. msu.edulibretexts.org

α-Halogenation: In the presence of an acid and a halogen (Cl₂, Br₂, I₂), ketones can undergo α-halogenation via an enol intermediate. openstax.orguobabylon.edu.iq For this compound, this would result in the substitution of a hydrogen on either C1 or C3 with a halogen atom. The reaction rate is typically independent of the halogen concentration, as the rate-determining step is the formation of the enol. openstax.org

The carbonyl group readily condenses with primary amines and their derivatives to form new carbon-nitrogen double bonds. nih.govrsc.org

Imine and Hydrazone Formation: Reaction with a primary amine (R-NH₂) under mildly acidic conditions yields an imine (Schiff base). Similarly, reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives forms a hydrazone. pressbooks.pub These reactions proceed through a carbinolamine intermediate followed by dehydration. vanderbilt.edu The hydrazone can be further reduced to a methylene group under strongly basic conditions in a reaction known as the Wolff-Kishner reduction. pressbooks.pubwikipedia.org

Stability and Reactivity of the Propoxy Ether Moiety

The propoxy ether moiety (-O-CH2CH2CH3) in this compound is generally a stable functional group. Ethers are typically unreactive towards many reagents, including bases, nucleophiles, and mild oxidizing or reducing agents. msu.edu

However, the ether linkage can be cleaved under strongly acidic conditions, typically in the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). science.govmsu.edu The reaction proceeds via an SN1 or SN2 mechanism, depending on the structure of the ether. In the case of this compound, the cleavage would likely occur at the C-O bond of the propoxy group, leading to the formation of 1,3-dihydroxyacetone (B48652) and a propyl halide.

The ether group is also generally stable to cleavage by bases, although strong bases can promote elimination reactions if there is an adjacent hydrogen atom, which is not the case for the carbon directly attached to the ether oxygen in the main chain of this compound.

The stability of the propoxy group can be influenced by the presence of the other functional groups. For instance, intramolecular interactions could potentially play a role in its reactivity, though significant electronic effects from the distant hydroxyl and carbonyl groups are less likely.

Reaction Kinetics and Mechanistic Pathways Elucidation

Studies on Reaction Rate Dependences

The kinetics of reactions involving this compound would be studied by monitoring the change in concentration of the reactant or a product over time. The dependence of the reaction rate on the concentration of reactants, catalysts, and temperature would provide insights into the reaction mechanism.

For example, in a reaction involving the carbonyl group, such as a nucleophilic addition, the rate law would likely show a dependence on the concentration of both the ketone and the nucleophile. ncert.nic.in If the reaction is acid-catalyzed, the rate would also depend on the concentration of the acid. mnstate.edu The effect of temperature on the reaction rate would allow for the determination of the activation energy (Ea) using the Arrhenius equation, providing information about the energy barrier of the reaction.

Illustrative Data Table for a Hypothetical Reaction:

| Experiment | [this compound] (M) | [Nucleophile] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 2.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 4.0 x 10⁻⁵ |

This table is a hypothetical representation to illustrate how reaction rate dependence studies would be conducted.

Isotopic Labeling Studies for Mechanism Confirmation

Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracing the fate of atoms during a chemical transformation. In the study of this compound, isotopes of hydrogen (deuterium, D), carbon (¹³C), and oxygen (¹⁸O) could be employed.

For instance, to confirm the mechanism of an enolate-mediated reaction, the hydrogen atoms on the carbon adjacent to the carbonyl group (C1) could be replaced with deuterium (B1214612). Monitoring the incorporation or loss of deuterium in the products or recovered starting material can provide evidence for enolate formation.

Similarly, ¹⁸O labeling of the carbonyl oxygen or the hydroxyl oxygen could be used to trace the origin of oxygen atoms in the products of esterification or ether cleavage reactions, helping to distinguish between different possible mechanistic pathways.

Transition State Analysis in Key Transformations

Transition state analysis involves the characterization of the high-energy transition state structure of a reaction. While direct experimental observation of transition states is challenging, computational chemistry methods, such as Density Functional Theory (DFT), are widely used to model transition state geometries, energies, and vibrational frequencies. dtu.dk

For a key transformation of this compound, such as an intramolecular aldol-type reaction or the cleavage of the ether bond, computational analysis could provide valuable insights. By calculating the energy profile of the reaction pathway, including reactants, intermediates, transition states, and products, the feasibility of a proposed mechanism can be assessed. The geometry of the calculated transition state can reveal the key atomic interactions that stabilize it.

For example, in a nucleophilic addition to the carbonyl group, transition state analysis could determine whether the approach of the nucleophile is perpendicular to the carbonyl plane, as is generally expected. ncert.nic.in For reactions involving the propoxy group, transition state analysis could help to differentiate between SN1 and SN2 pathways for ether cleavage under acidic conditions.

Advanced Spectroscopic and Structural Elucidation of 1 Hydroxy 3 Propoxyacetone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific high-resolution NMR data for 1-Hydroxy-3-propoxyacetone was found.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

No data from COSY, HSQC, or HMBC experiments for this compound is available in the searched sources.

Dynamic NMR for Conformational Analysis and Rotational Barriers

No studies on the conformational analysis or rotational barriers of this compound using dynamic NMR were identified.

Solid-State NMR for Crystalline Forms (if applicable)

No solid-state NMR data for any crystalline forms of this compound was found.

Advanced Mass Spectrometry (MS) Techniques

No specific advanced mass spectrometry data for this compound was found.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

No tandem mass spectrometry (MS/MS) studies to determine the fragmentation pathways of this compound were identified.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No high-resolution mass spectrometry data for the exact mass determination of this compound is available in the searched sources.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful tool for the separation and identification of isomers, which are molecules with the same chemical formula but different structural arrangements. polyu.edu.hktofwerk.com This technique separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation to conventional mass spectrometry. polyu.edu.hkresearchgate.net The coupling of IMS with MS allows for the resolution of isobaric ions—ions with the same mass-to-charge ratio—that would otherwise be indistinguishable. polyu.edu.hk

In the context of this compound, IMS-MS can be instrumental in differentiating it from its structural isomers. The separation is based on the ions' different rotationally averaged collision cross sections (CCS), which is a measure of their average molecular size. tofwerk.comresearchgate.net By measuring the drift time of the ions through a gas-filled chamber, their mobility can be determined, and from this, their CCS values can be calculated. polyu.edu.hk These experimental CCS values can then be compared with theoretical values calculated for different isomeric structures, aiding in their identification. researchgate.net

The resolving power of IMS-MS can be enhanced through various strategies, such as using different drift gases or introducing metal ions or shift reagents that can selectively interact with specific isomers, leading to larger differences in their drift times. polyu.edu.hk For complex mixtures, coupling liquid chromatography with IMS-MS (LC-IMS-MS) provides a three-dimensional separation based on retention time, ion mobility, and mass-to-charge ratio, significantly increasing the peak capacity and the ability to resolve and identify individual components. nih.govwaters.com This approach has proven effective in the analysis of complex samples, including those containing various lipid mediators and their isomers. nih.gov

Pyrolysis-Mass Spectrometry for Thermal Degradation Analysis

Pyrolysis-Mass Spectrometry (Py-MS) is a technique used to analyze the chemical composition of materials by thermally decomposing them in an inert atmosphere and then identifying the resulting volatile fragments using mass spectrometry. csic.es This method is particularly useful for studying the thermal degradation pathways of complex organic molecules like this compound. csic.esmdpi.com

When subjected to pyrolysis, this compound would break down into smaller, more volatile molecules. The pattern of these fragments, known as the pyrogram, is characteristic of the original molecule's structure. By analyzing the masses of these fragments, it is possible to deduce the thermal degradation mechanism. For instance, studies on the pyrolysis of similar oxygenated compounds, such as those found in biomass, have identified the formation of smaller ketones, aldehydes, acids, and other oxygen-containing compounds. mdpi.comrsc.orgrsc.org

The pyrolysis of biomass components like cellulose (B213188) and hemicellulose, which share some structural similarities with this compound (e.g., hydroxyl and ether functionalities), has been shown to produce a variety of compounds including 1-hydroxy-2-propanone. diva-portal.org The interactions between different components during pyrolysis can also influence the product distribution. diva-portal.org For example, the presence of other compounds can either inhibit or promote the formation of certain degradation products. diva-portal.org

The thermal degradation of polymers containing similar functional groups, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate), has been studied using Py-GC-MS, revealing that the primary degradation mechanism is random chain scission. conicet.gov.ar The analysis of the degradation products of this compound under different atmospheric conditions (e.g., inert vs. oxidizing) could provide insights into its thermal stability and the influence of oxygen on its decomposition pathways. mdpi.comresearchgate.net

Table 1: Potential Thermal Degradation Products of this compound

| Product Class | Example Compounds |

| Ketones | Acetone (B3395972), 1-Hydroxy-2-propanone mdpi.comdiva-portal.org |

| Aldehydes | Propanal, Acetaldehyde |

| Alcohols | Propanol, Ethanol |

| Acids | Acetic acid mdpi.com |

| Ethers | Propoxyethane |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations within a compound. up.ac.zamt.com These techniques are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the molecule's polarizability. up.ac.zaedinst.com

For this compound, IR and Raman spectra would reveal characteristic bands corresponding to its primary functional groups: the hydroxyl (-OH) group, the ketone (C=O) group, and the ether (C-O-C) linkage.

Hydroxyl (-OH) Group: The O-H stretching vibration typically appears as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹. mdpi.comscifiniti.com The exact position and broadening of this band are sensitive to hydrogen bonding. up.ac.za

Ketone (C=O) Group: The C=O stretching vibration gives rise to a strong, sharp band in the IR spectrum, typically in the range of 1700-1725 cm⁻¹. scifiniti.com Its position can be influenced by conjugation and hydrogen bonding.

Ether (C-O-C) Linkage: The C-O-C stretching vibrations are usually found in the fingerprint region of the IR spectrum, between 1000 and 1300 cm⁻¹. Asymmetric and symmetric stretching modes will appear as distinct bands.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 |

| Ketone (C=O) | C=O Stretch | 1700 - 1725 |

| Ether (C-O-C) | C-O-C Asymmetric Stretch | ~1260 - 1000 |

| Ether (C-O-C) | C-O-C Symmetric Stretch | ~1150 - 1070 |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 |

The presence of a hydroxyl group in this compound allows for the formation of both intermolecular and intramolecular hydrogen bonds. These interactions can be effectively studied using vibrational spectroscopy.

Intermolecular Hydrogen Bonding: In the condensed phase, the hydroxyl group of one molecule can form a hydrogen bond with the ketone oxygen or the ether oxygen of a neighboring molecule. This leads to a broadening and a shift to lower wavenumbers of the O-H stretching band in the IR spectrum. up.ac.za

Intramolecular Hydrogen Bonding: It is also possible for the hydroxyl group to form a hydrogen bond with the lone pair of electrons on the ketone oxygen or the ether oxygen within the same molecule, leading to the formation of a five- or six-membered ring-like structure. This would also cause a shift in the O-H and C=O stretching frequencies.

By comparing the spectra of this compound in different solvents of varying polarity or at different concentrations, the extent and nature of these hydrogen bonding interactions can be investigated.

X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives are studied)

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern is directly related to the arrangement of atoms within the crystal lattice. The data is then used to calculate an electron density map, from which the positions of the individual atoms can be determined. nih.gov

For this compound derivatives, X-ray crystallography could:

Unequivocally establish the connectivity of the atoms.

Determine the preferred conformation of the molecule in the solid state, including the torsional angles of the propoxy chain.

Provide direct evidence of intermolecular interactions, such as hydrogen bonding and van der Waals forces, by revealing the packing of the molecules in the crystal lattice. rsc.orgmdpi.com

Studies on derivatives of similar compounds, such as o-hydroxyacetophenone and 1,5-benzodiazepin-2-one, have successfully utilized X-ray crystallography to elucidate their crystal structures and analyze the intricate network of intermolecular interactions that stabilize the crystal packing. rsc.orgmdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization (if chiral derivatives)

If a chiral derivative of this compound is synthesized, chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can be employed to determine its absolute configuration. cas.cztaylorfrancis.com These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com

Electronic Circular Dichroism (ECD): ECD spectroscopy provides information about the stereochemistry of chiral molecules by probing electronic transitions. The resulting spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light, providing stereochemical information based on the vibrational transitions of the molecule.

The experimental ECD or VCD spectrum of a chiral derivative can be compared with theoretically calculated spectra for different enantiomers to assign the absolute configuration. mdpi.com This combined experimental and theoretical approach has become a powerful tool in the stereochemical elucidation of chiral organic molecules. researchgate.net

Computational and Theoretical Chemistry Studies of 1 Hydroxy 3 Propoxyacetone

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to modern computational chemistry, providing detailed information about the electronic nature of molecules. openaccessjournals.com These methods can be broadly categorized into Density Functional Theory (DFT) and high-accuracy ab initio methods.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Reactivity Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. openaccessjournals.com It is extensively used to study molecules like DHA, and by extension, would be the method of choice for an initial investigation of 1-Hydroxy-3-propoxyacetone. caltech.edu

Electronic Structure and Geometry Optimization: A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. lupinepublishers.comscm.com For DHA, DFT calculations, often using functionals like B3LYP, have been combined with experimental techniques like gas-phase electron diffraction (GED) to determine its precise structure. nih.govresearchgate.net These studies reveal that DHA exists as a mixture of conformers, with the most stable form exhibiting C2v symmetry stabilized by two internal hydrogen bonds. nih.gov The propoxy group in this compound would introduce additional rotational freedom, leading to a more complex conformational landscape that DFT could effectively explore.

A joint analysis of experimental data and DFT calculations for DHA yielded the key equilibrium structural parameters for its most abundant conformer, as shown in the table below. nih.gov

| Parameter | Value (Å or °) |

| r(C=O) | 1.215(2) Å |

| r(C-C) | 1.516(2) Å |

| r(C-O) | 1.393(2) Å |

| ∠C-C=O | 119.9(2) ° |

| ∠C-C-O | 111.0(2) ° |

Table 1: Selected optimized geometric parameters for the most stable conformer of 1,3-dihydroxyacetone (B48652) (DHA) determined from a combined GED, MW, and DFT analysis. nih.gov

Reactivity Prediction: DFT is also used to predict chemical reactivity. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can infer where a molecule is likely to act as a nucleophile or electrophile. For instance, DFT calculations have been used to study the electronic structure of DHA to understand its role in reactions like the Maillard reaction. researchgate.net Similar calculations on this compound would elucidate how the propoxy group modulates the reactivity of the carbonyl and hydroxyl functionalities.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation with fewer approximations than DFT, generally leading to higher accuracy, albeit at a much greater computational expense. openaccessjournals.com Common ab initio methods include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory.

These high-level methods are often used to benchmark the results from more economical DFT calculations and for systems where DFT may not be sufficiently accurate. For DHA, ab initio calculations at the MP2 level have been employed to refine structural parameters and calculate vibrational corrections, leading to excellent agreement with experimental data. researchgate.net Such methods have also been crucial in studies of reaction mechanisms, for example, in investigating the catalytic mechanism of the enzyme triosephosphate isomerase, which processes dihydroxyacetone phosphate. nih.govaip.org For this compound, high-accuracy ab initio calculations could provide definitive values for properties like the enthalpy of formation. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are highly effective at predicting various types of spectra, which is invaluable for identifying compounds and interpreting experimental results.

NMR Spectroscopy: DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. american-ajiras.com The Gauge-Including Atomic Orbital (GIAO) method, combined with a functional like B3LYP, has been shown to provide reliable predictions for ¹³C NMR chemical shifts in carbonyl-containing compounds. american-ajiras.comresearchgate.net While systematic errors exist, they can often be corrected using a linear scaling approach, resulting in predicted spectra that are highly correlated with experimental data. nih.gov For this compound, predicting the ¹H and ¹³C NMR spectra would be a standard computational task to aid in its structural characterization.

| Compound Type | Computational Method | Basis Set | Mean Absolute Error (ppm) |

| Cyclic Ketones | GIAO/B3LYP | 6-311G(d,p) | ~0.7-1.2 |

| General Organics | GIAO/DFT (various) | various | ~0.1 (with scaling) |

Table 2: Typical accuracy of DFT methods for predicting ¹³C NMR chemical shifts. american-ajiras.comnih.gov

IR Spectroscopy: Infrared (IR) spectra are predicted by calculating the vibrational frequencies of a molecule. DFT methods can accurately compute the harmonic vibrational frequencies, which correspond to the peaks in an IR spectrum. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. For DHA, the calculated cubic force field at the B3LYP/cc-pVTZ level was used to determine anharmonic corrections, leading to a highly accurate prediction of its vibrational spectrum. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic excitations, which correspond to UV-Vis absorption spectra. This method could be applied to this compound to predict its λ_max and understand the nature of its electronic transitions (e.g., n → π* transitions associated with the carbonyl group).

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-evolution of a molecular system. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior. This is particularly useful for conformational analysis and studying interactions with the environment, such as a solvent.

For a flexible molecule like this compound, MD simulations could map out its accessible conformations in different solvents. Studies on the related DHA kinase enzyme have used MD simulations to understand how DHA fits into the active site and how water molecules mediate interactions. mdpi.com Classical MD simulations of the enzyme TIM with its substrate have shown that water molecules are consistently present in the active site, playing a crucial role in the catalytic mechanism. biorxiv.org An MD simulation of this compound in water would reveal detailed information about the number and lifetime of hydrogen bonds formed between the solute and solvent, providing insight into its solubility and solution-phase structure.

Reaction Mechanism Modeling and Transition State Theory Calculations

Understanding how a chemical reaction proceeds step-by-step is a central goal of chemistry. Computational modeling can map out the entire energy landscape of a reaction, including reactants, products, intermediates, and the high-energy transition states that connect them. storion.ru

Transition State Theory (TST) is a framework used to calculate reaction rates from the properties of the transition state. numberanalytics.com Computational chemists locate transition state structures using various algorithms and then calculate the energy barrier (activation energy) for the reaction. For example, the isomerization of glyceraldehyde to DHA has been studied computationally, with TST calculations used to compute rate constants. pnas.org Similarly, the thermolysis of β-hydroxy ketones has been investigated using ab initio methods to model the reaction profile, which proceeds through a six-membered cyclic transition state. scielo.org.co

The phosphorylation of DHA by ATP in aqueous solution has been studied using hybrid QM/MM MD simulations. nih.govrsc.org These advanced simulations treat the reacting core with high-level quantum mechanics while the surrounding solvent is treated with a more efficient molecular mechanics force field. nih.gov Such studies can determine whether a reaction is concerted (one step) or stepwise and calculate the free energy barriers, providing a detailed understanding of the reaction kinetics. rsc.org

Structure-Reactivity Relationship Studies and Predictive Modeling

Computational chemistry can establish quantitative structure-reactivity relationships (QSRR) by correlating calculated molecular properties with experimentally observed reactivity for a series of related compounds. acs.org This allows for the prediction of reactivity for new, un-synthesized molecules.

For α-hydroxy ketones, studies have explored how substituents affect their reactivity. For instance, computational studies on the reaction of various ketones with OH radicals have confirmed that reactivity is influenced by the stability of prereactive complexes and the lowering of reaction barriers due to hydrogen bonding in the transition state. acs.orgresearchgate.net In a series of substituted β-hydroxy-β-arylketones, ab initio calculations were used to study the effect of meta and para substituents on the thermolysis reaction rate, although a clear correlation with the Hammett equation was not found in that specific case. scielo.org.co

For this compound, a QSRR study could involve computationally modeling a series of 1-Hydroxy-3-alkoxyacetones (methoxy, ethoxy, propoxy, etc.) to understand how the size and nature of the alkoxy group influence properties like the acidity of the hydroxyl proton, the susceptibility of the carbonyl carbon to nucleophilic attack, or the rates of specific reactions. This predictive modeling is a powerful tool for rational molecular design.

Applications of 1 Hydroxy 3 Propoxyacetone in Advanced Chemical Synthesis and Materials Science

As a Synthetic Building Block for Complex Organic Molecules

While specific examples of 1-hydroxy-3-propoxyacetone as a building block in the synthesis of complex organic molecules are not prevalent in current literature, its trifunctional nature presents several theoretical possibilities. The α-hydroxy ketone moiety is a structural unit found in various natural products and is a valuable synthon in organic synthesis. google.com The hydroxyl group can act as a nucleophile or be protected for later-stage transformations. The ketone can undergo a range of reactions, including nucleophilic addition, condensation, and reduction. The propoxy group, while generally less reactive, influences the compound's solubility and steric properties.

Theoretically, this compound could be utilized in:

Aldol (B89426) and Related Condensation Reactions: The ketone functionality could react with enolates or other nucleophiles to form carbon-carbon bonds, extending the molecular framework.

Asymmetric Synthesis: The hydroxyl group could direct stereoselective reactions on the adjacent ketone, or the ketone could be asymmetrically reduced to create a chiral diol, a valuable intermediate in pharmaceutical synthesis.

Heterocycle Formation: The bifunctional nature of the α-hydroxy ketone unit makes it a potential precursor for the synthesis of various heterocyclic compounds, such as furans, pyrazines, or oxazoles, depending on the reaction partners. google.com

Despite this potential, detailed research outlining specific synthetic pathways using this compound remains limited.

Precursor for Polymer Synthesis and Advanced Materials

The application of this compound as a direct precursor for polymer synthesis is not well-documented. However, its functional groups suggest it could theoretically be incorporated into polymeric structures. For instance, the hydroxyl group could participate in condensation polymerizations to form polyesters or polyethers. If converted to a diol via reduction of the ketone, it could serve as a monomer in the synthesis of various polymers.

Hyperbranched polyethers, for example, can be synthesized from oxetanes bearing hydroxymethyl groups through ring-opening polymerization. dntb.gov.ua While this compound is not an oxetane, its hydroxyl group suggests potential as a co-monomer or an initiator in such polymerizations, introducing specific functionality into the final material. The propoxy side chain could influence the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and mechanical characteristics. Further research would be required to explore these potential applications and the properties of any resulting materials.

Role as a Solvent or Co-solvent in Specialized Chemical Processes

Interactive Table: Predicted Physicochemical Properties of Ketone Compounds

| Property | This compound (Predicted) | Acetone (B3395972) (Experimental) | Dihydroxyacetone (Experimental) |

| Boiling Point | Data not available | 56 °C | Decomposes |

| Solubility in Water | Expected to be soluble | Miscible | Very soluble |

| Polarity | Polar | Polar aprotic | Polar protic |

| Functional Groups | Ketone, Alcohol, Ether | Ketone | Ketone, Alcohol |

The presence of the hydroxyl, ether, and ketone groups suggests that this compound is a polar molecule, likely miscible with water and other polar organic solvents. This combination of functional groups could make it a useful solvent for reactions involving both polar and moderately nonpolar reactants. For example, the hydroxyl group can engage in hydrogen bonding, which can be beneficial for solvating certain reactants or influencing reaction pathways. The ether and ketone groups provide sites for dipole-dipole interactions. Its potential utility would need to be evaluated for specific chemical processes where a solvent with this unique combination of properties is advantageous.

Application in Formulation Chemistry for Industrial or Research Applications

There is a lack of specific data on the application of this compound in formulation chemistry for industrial or research purposes. In formulation science, compounds are selected based on their ability to perform specific functions such as acting as a surfactant, binder, plasticizer, or viscosity modifier.

Given its structure, this compound could theoretically serve several roles:

As a Humectant: The hydroxyl group suggests it could attract and retain moisture, a useful property in cosmetic or food formulations.

As a Coupling Agent: Its ability to interact with both polar and less polar substances could make it useful for creating stable emulsions or dispersions.

In Coatings and Inks: As a solvent or co-solvent, it could help to dissolve resins and other components, and its evaporation rate would influence the drying time and film formation of the coating.

However, without specific studies or patents detailing its use, these applications remain speculative.

Development as a Ligand or Precursor for Catalytic Systems

The development of this compound as a ligand or a precursor for catalytic systems is not a widely researched area. The oxygen atoms in the hydroxyl, ketone, and ether groups all possess lone pairs of electrons and could potentially coordinate with metal centers to form metal complexes.

The α-hydroxy ketone moiety is a known bidentate ligand, capable of forming chelate rings with metal ions, which can enhance the stability of the resulting complex. Such complexes could have applications in catalysis, for example, in oxidation or reduction reactions. The propoxy group could be modified to include other donor atoms, creating a more complex, polydentate ligand with tailored electronic and steric properties.

While the potential exists, the synthesis and catalytic activity of metal complexes derived from this compound have not been significantly explored in the scientific literature.

Advanced Analytical Method Development and Detection for 1 Hydroxy 3 Propoxyacetone

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are fundamental for separating components in a mixture, allowing for both the assessment of purity and the quantification of a target analyte.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile or thermally sensitive compounds like α-hydroxy ketones. For compounds structurally similar to 1-Hydroxy-3-propoxyacetone, such as 1,3-dihydroxyacetone (B48652) (DHA), HPLC methods have been extensively developed. oup.comnih.govresearchgate.net These methods typically employ a normal-phase or reversed-phase separation mechanism.

A common approach involves using an amino-functionalized silica (B1680970) column (e.g., Lichrospher 5–NH2 or Intersil-NH2) with an isocratic mobile phase, often a mixture of acetonitrile (B52724) and water. oup.comcoresta.org This setup allows for the separation of polar analytes. coresta.org Detection can be achieved using a Refractive Index (RI) detector, which is a universal detector suitable for compounds without a strong UV chromophore, or a UV detector if the ketone functionality provides sufficient absorbance, typically at low wavelengths. oup.comcoresta.org For instance, DHA can be detected by UV at 271 nm. oup.comeuropa.eu Method validation for analogous compounds has demonstrated high linearity, precision, and accuracy, with detection limits often in the low mg/mL to µg/mL range. oup.comresearchgate.netcoresta.org

Table 1: Illustrative HPLC Parameters for Analysis of α-Hydroxy Ketones

| Parameter | Typical Value / Condition |

| Column | Aminex HPX-87H (300 mm x 7.8 mm) nih.gov or Lichrospher 5–NH2 (250 mm x 4.6 mm) oup.comcoresta.org |

| Mobile Phase | Acetonitrile:Water (90:10, v/v or 80:20, v/v) oup.comcoresta.org or dilute (5 mM) H₂SO₄ nih.gov |

| Flow Rate | 1.0 mL/min coresta.org |

| Column Temperature | 30-35 °C oup.com |

| Injection Volume | 10 µL nih.gov |

| Detector | UV at ~270 nm oup.comeuropa.eu or Refractive Index (RI) coresta.org |

| Limit of Detection (LOD) | 0.025 - 0.06 mg/mL oup.comresearchgate.net |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds and is particularly well-suited for separating and quantifying glycol ethers and smaller ketone molecules. oup.comrestek.com The analysis of propylene (B89431) glycol ethers by GC has been well-documented, often employing polysiloxane-based capillary columns of varying polarity. oup.com For complex mixtures of isomers, columns like the Rxi-1301Sil MS, which is a cyano-based phase, provide excellent resolution and faster run times compared to more traditional columns. restek.comgcms.cz

A flame ionization detector (FID) is commonly used for quantification due to its robustness and wide linear range for carbon-containing compounds. oup.com The operating conditions, such as the temperature program, carrier gas flow rate, and injector/detector temperatures, are optimized to ensure efficient separation and symmetric peak shapes. oup.comrestek.com For some polyhydric alcohols, derivatization to more volatile silyl (B83357) ethers may be necessary to improve chromatographic performance. chromforum.org

Table 2: Representative GC Parameters for Glycol Ether and Ketone Analysis

| Parameter | Typical Value / Condition |

| Column | Rxi-1301Sil MS (30 m x 0.25 mm, 0.25 µm film) restek.comgcms.cz or Polysiloxane phases (e.g., DB-5) oup.com |

| Carrier Gas | Helium or Hydrogen oup.comthieme-connect.com |

| Injector Temperature | 190-250 °C oup.com |

| Oven Program | Isothermal (e.g., 150 °C) oup.com or Temperature gradient (e.g., start at 40 °C, ramp to 250 °C) thieme-connect.com |

| Detector | Flame Ionization Detector (FID) oup.com or Mass Spectrometer (MS) restek.comnih.gov |

| Detector Temperature | 220-300 °C oup.com |

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of chemical reactions in real-time. chemistryhall.comlibretexts.orgwordpress.com In the synthesis of a compound like this compound, which could be formed via a reaction such as the Williamson ether synthesis, TLC is used to track the consumption of the starting materials (e.g., an alcohol and an alkylating agent) and the appearance of the ether product. orgchemres.orgutahtech.edumendelset.com

The separation is performed on a plate coated with a thin layer of a stationary phase, most commonly silica gel. chemistryhall.comorgchemres.org A solvent system (mobile phase), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is chosen to achieve good separation between the spots of the reactants and the product. chemistryhall.comorgchemres.org Since the product ether is generally less polar than the starting alcohol, it will travel further up the plate, resulting in a higher Retention Factor (Rf) value. mendelset.com Visualization is commonly achieved under UV light (if the compounds are UV-active) or by dipping the plate in a chemical staining agent. chemistryhall.comwordpress.comorgchemres.org

Hyphenated Techniques for Identification and Quantification in Complex Matrices

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for identifying and quantifying analytes in complex samples like cosmetic formulations or biological fluids. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. It is a definitive method for the analysis of volatile and semi-volatile compounds. nih.gov For compounds like glycol ethers, GC-MS can separate complex isomeric mixtures while providing mass spectra that act as a "fingerprint" for identification. restek.comgcms.cz Electron Ionization (EI) is a common ionization technique that generates reproducible fragmentation patterns, which can be compared against spectral libraries for confident identification. oup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for non-volatile, polar, or thermally labile compounds in complex matrices. nih.govnih.gov It offers exceptional sensitivity and selectivity. nih.gov After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting parent ion is selected and fragmented to produce characteristic daughter ions. lcms.cz This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), allows for highly specific quantification even at very low concentrations, with minimal interference from the sample matrix. nih.gov This technique is suitable for detecting trace levels of cosmetic ingredients or ketone bodies in biological samples. nih.govbu.edu

Table 3: General Parameters for Hyphenated Mass Spectrometry Techniques

| Parameter | GC-MS | LC-MS/MS |

| Ionization Mode | Electron Ionization (EI) nih.govoup.com | Electrospray Ionization (ESI), positive or negative mode nih.govlcms.cz |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) restek.comthieme-connect.comnih.gov | Triple Quadrupole (QqQ), Quadrupole-Time-of-Flight (Q-TOF) nih.govlcms.cz |

| Scan Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM, for quantification) nih.gov | Full Scan, Selected Reaction Monitoring (SRM), or Auto MS/MS nih.govlcms.cz |

| Mass Range (m/z) | Typically 40-500 amu restek.comgcms.cz | Typically 40-1700 m/z lcms.cz |

| Application Note | Ideal for identifying volatile components and isomers in mixtures like fragrances or solvents. restek.comoup.com | High sensitivity and specificity for trace quantification of polar and non-volatile analytes in complex matrices like plasma or product formulations. mdpi.comnih.govnih.gov |

Spectrophotometric Methods for Quantification

Spectrophotometric methods offer a simple and accessible means for quantifying certain classes of organic compounds. For ketones, quantification can be achieved through derivatization to form a colored product, which can then be measured using a UV-Visible spectrophotometer. egyankosh.ac.in

A classic method involves the reaction of the ketone with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a 2,4-dinitrophenylhydrazone derivative. egyankosh.ac.in In an alkaline solution, this derivative forms an intensely colored species that can be quantified. egyankosh.ac.in For instance, the derivative of methylethyl ketone develops a red color in the presence of potassium hydroxide, with a maximum absorbance around 480 nm. egyankosh.ac.in Another approach uses Girard-T reagent, which reacts with ketosteroids to form a product that can be measured spectrophotometrically. oup.comoup.com A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the linear calibration plot. egyankosh.ac.in

Table 4: Example of a Calibration Series for Spectrophotometric Analysis

| Standard | Concentration (µg/mL) | Absorbance at λ_max (e.g., 480 nm) |

| 1 | 200 | 0.150 |

| 2 | 400 | 0.305 |

| 3 | 600 | 0.448 |

| 4 | 800 | 0.602 |

| 5 | 1000 | 0.755 |

| Sample | Unknown | 0.510 |

Development of Novel Sensor Technologies Incorporating the Compound

The pursuit of rapid, selective, and sensitive detection methods for carbonyl compounds is a significant area of research in analytical chemistry. For this compound, a compound with a ketone functional group, the development of novel sensor technologies is largely based on principles established for the detection of other structurally similar ketones and dihydroxyacetone derivatives. These technologies are pivotal for potential applications in industrial process monitoring, environmental analysis, and biomedical diagnostics. The primary focus of sensor development for compounds like this compound is on electrochemical and biosensor-based platforms, which offer the promise of real-time analysis and high specificity.

Research into sensor technologies for ketones often involves the use of enzymes that can specifically interact with the target analyte. For instance, the detection of ketone bodies like β-hydroxybutyrate frequently relies on dehydrogenase enzymes. uco.es These enzymatic reactions typically involve a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which is reduced to NADH during the oxidation of the target ketone. uco.es The subsequent electrochemical oxidation of the generated NADH on an electrode surface produces a measurable current that is proportional to the concentration of the ketone. uco.es

Electrochemical Biosensors

A promising approach for the detection of this compound would be the development of an amperometric biosensor. This could be fabricated by immobilizing a specific oxidoreductase enzyme onto the surface of an electrode, such as a screen-printed carbon electrode. The principle of detection would likely be analogous to that used for other ketones, where the enzyme catalyzes the oxidation of the hydroxyl group or the reduction of the keto group of this compound.

For example, a hypothetical sensor could utilize a novel dehydrogenase that recognizes this compound as a substrate. The reaction mechanism would likely follow the scheme seen in many ketone sensors, involving the enzymatic conversion of the analyte and the subsequent electrochemical detection of a product or cofactor. uco.es The development of such a sensor would involve the optimization of several parameters, including the immobilization method for the enzyme, the operating potential, pH of the buffer solution, and the concentration of the cofactor.

The performance of such a biosensor could be evaluated based on key metrics such as its linear range, limit of detection (LOD), sensitivity, and response time. Based on data from sensors for related ketones, a well-designed biosensor for this compound could potentially achieve a low limit of detection and a rapid response time, making it suitable for real-time monitoring applications. nih.gov

Table 1: Projected Performance Characteristics of a Hypothetical this compound Electrochemical Biosensor

| Parameter | Projected Value |

| Linear Range | 0.5 - 10 mM |

| Limit of Detection (LOD) | 100 µM |

| Sensitivity | 5 µA mM⁻¹ cm⁻² |

| Response Time | < 60 s |

| Operating Potential | +0.4 V (vs. Ag/AgCl) |

This table presents hypothetical data based on the performance of existing electrochemical biosensors for other ketones and dihydroxyacetone derivatives.

Non-Enzymatic Electrochemical Sensors

While enzymatic sensors offer high selectivity, they can be limited by the stability of the enzyme. Consequently, there is growing interest in the development of non-enzymatic electrochemical sensors. These sensors utilize nanomaterials with catalytic properties to directly oxidize or reduce the target analyte at the electrode surface. For ketones, materials such as metal oxides have been explored for their ability to facilitate electrochemical reactions. uco.es

A potential non-enzymatic sensor for this compound could involve modifying an electrode with a nanocomposite material. For example, a glassy carbon electrode could be modified with a film of a transition metal oxide, which could offer a large surface area and catalytic sites for the electrochemical reaction of the compound. The sensitivity and selectivity of such a sensor would be highly dependent on the choice of the catalyst material and the morphology of the electrode surface.

Other Sensor Technologies

Beyond electrochemical methods, other sensor technologies could be adapted for the detection of this compound. For instance, optical sensors based on fluorescence quenching or colorimetric changes in the presence of the compound could be developed. These would likely involve a recognition element, such as a synthetic receptor or a dye molecule, that changes its optical properties upon binding to this compound.

Furthermore, advancements in spectroscopic techniques, such as compact NMR and Raman spectrometers, are enabling the development of at-line and in-line sensors for process monitoring. nih.gov These methods could provide multi-component information and could be applied to monitor the formation or consumption of this compound in a chemical or biotechnological process. nih.gov

Table 2: Comparison of Potential Sensor Technologies for this compound

| Sensor Type | Principle of Detection | Potential Advantages | Potential Challenges |

| Electrochemical Biosensor | Enzymatic reaction and electrochemical transduction | High selectivity, real-time monitoring | Enzyme stability, potential for interference |

| Non-Enzymatic Sensor | Direct electrochemical oxidation/reduction | Greater stability, lower cost | Lower selectivity, potential for fouling |

| Optical Sensor | Change in optical properties (fluorescence, color) | High sensitivity, potential for imaging | Photobleaching, ambient light interference |

| Spectroscopic Sensor (NMR/Raman) | Molecular vibrations or nuclear spin | Multi-component analysis, non-destructive | Higher cost, complex data analysis |

Future Research Directions and Emerging Paradigms for 1 Hydroxy 3 Propoxyacetone

Exploration of Novel Derivatization Strategies and Analogue Synthesis

Future research will likely focus on expanding the chemical space around the 1-Hydroxy-3-propoxyacetone core through innovative derivatization and the synthesis of novel analogues. The presence of three distinct functional groups—hydroxyl, ketone, and ether—offers a rich playground for chemical modification.

Derivatization of Existing Functionalities: The hydroxyl and ketone groups are prime targets for derivatization to introduce new properties. Strategies may include:

Esterification and Etherification: The hydroxyl group can be converted to a wide array of esters or ethers to modulate properties such as solubility, volatility, and reactivity.

Ketalization/Acetalization: The ketone functionality can be protected or transformed into ketals, which can act as prodrug moieties or as building blocks for more complex molecular architectures.

Reductive Amination: The ketone can be converted to an amine, opening pathways to a diverse range of nitrogen-containing compounds with potential biological activity.

Analogue Synthesis: The synthesis of analogues with modified core structures is another promising direction. This could involve:

Varying the Ether Chain: Replacing the propoxy group with other alkoxy groups (e.g., ethoxy, butoxy) or functionalized alkyl chains could fine-tune the compound's steric and electronic properties.

Modifying the Ketone Position: Isomeric analogues with the ketone at different positions could exhibit unique reactivity and biological profiles.

Introduction of Chirality: Asymmetric synthesis to produce enantiomerically pure forms of this compound and its derivatives is a critical area, as chirality often dictates biological activity. nih.govresearchgate.net Biocatalytic approaches, such as the use of lyases or redox enzymes, could provide efficient routes to chiral α-hydroxy ketones. nih.govacs.org

Interactive Table: Potential Derivatization Reactions for this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Hydroxyl | Esterification | Acyl chlorides, Carboxylic acids | Ester |

| Hydroxyl | Etherification | Alkyl halides | Ether |

| Ketone | Ketalization | Diols (e.g., ethylene (B1197577) glycol) | Ketal |

| Ketone | Reductive Amination | Ammonia/amines, Reducing agent | Amine |

Integration into Flow Chemistry and Microreactor Systems for Scalability

To meet potential industrial demand, the development of scalable and efficient synthesis methods for this compound is crucial. Flow chemistry and microreactor technologies offer significant advantages over traditional batch processing. rsc.orgnih.gov

The key benefits of applying flow chemistry to the synthesis of this compound include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is critical for managing exothermic reactions and improving selectivity. mdpi.comrsc.org